molecular formula C14H16FN3 B11824901 2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B11824901
M. Wt: 245.29 g/mol
InChI Key: IDXMNGUMOQKOMJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that contains both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(4-fluorophenyl)ethylamine with 2,3-butanedione under acidic conditions to form the desired imidazo[1,2-A]pyrazine ring system . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
  • 2-(4-Bromophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
  • 2-(4-Methylphenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs . This uniqueness can be leveraged in designing compounds with specific biological activities and industrial applications.

Properties

Molecular Formula

C14H16FN3

Molecular Weight

245.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-6,6-dimethyl-7,8-dihydro-5H-imidazo[1,2-a]pyrazine

InChI

InChI=1S/C14H16FN3/c1-14(2)9-18-8-12(17-13(18)7-16-14)10-3-5-11(15)6-4-10/h3-6,8,16H,7,9H2,1-2H3

InChI Key

IDXMNGUMOQKOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C=C(N=C2CN1)C3=CC=C(C=C3)F)C

Origin of Product

United States

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